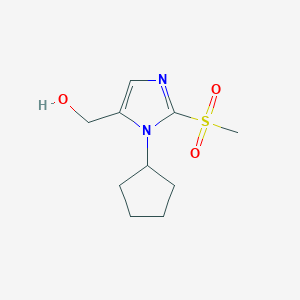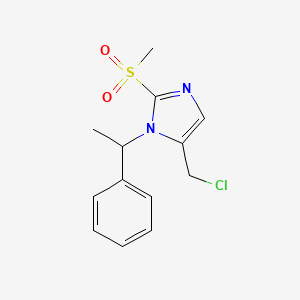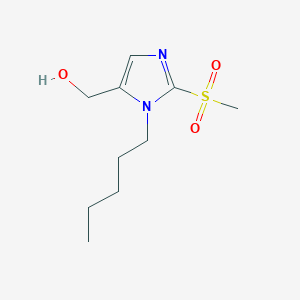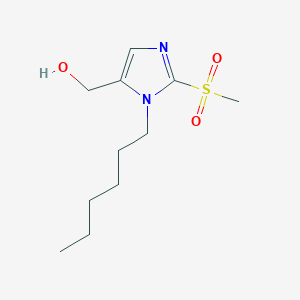
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 . It is a derivative of imidazole, a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” includes a cyclopentyl group, a methanesulfonyl group, and an imidazole ring attached to a methanol group . The InChI code for this compound is provided in some references .Applications De Recherche Scientifique
Antibacterial Agents
Imidazole derivatives have been reported to exhibit significant antibacterial activity. The presence of the methanesulfonyl group in the compound could potentially enhance its lipophilicity, aiding in the penetration of bacterial cell walls and increasing its antibacterial efficacy. Research could explore its use against various strains of bacteria, particularly those that are resistant to current antibiotics .
Antifungal Treatments
Similar to their antibacterial properties, imidazole compounds can also serve as antifungal agents. The cyclopentyl group attached to the imidazole ring might confer additional binding affinity towards fungal enzymes or receptors, making this compound a candidate for the treatment of fungal infections .
Anticancer Therapeutics
Imidazole rings are found in many anticancer drugs due to their ability to interact with DNA and/or inhibit enzymes involved in cancer cell proliferation. The sulfonyl moiety in (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol could be explored for its potential to act as a cancer cell growth inhibitor .
Anti-inflammatory Medications
The imidazole core is known to possess anti-inflammatory properties. This compound could be investigated for its effectiveness in reducing inflammation, possibly through the inhibition of cyclooxygenase enzymes or other inflammatory pathways .
Antiviral Agents
Imidazole derivatives have shown promise as antiviral agents. The structural features of this compound, including the methanesulfonyl group, could be optimized to target specific viral proteins, offering a new avenue for antiviral drug development .
Antidiabetic Drugs
Some imidazole derivatives have been identified as potential antidiabetic agents. The unique structure of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol could be utilized to modulate insulin release or to improve insulin sensitivity .
Neuroprotective Agents
The imidazole ring is a common feature in molecules with neuroprotective activity. This compound could be assessed for its ability to protect neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Gastrointestinal Therapeutics
Imidazole compounds, due to their amphoteric nature, can interact with gastric acids and have been used in antiulcer medications. The specific structure of this compound might be beneficial in treating various gastrointestinal disorders by acting on relevant biological targets .
Propriétés
IUPAC Name |
(3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJDJFBVAUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)


![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)


![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)